Weak MAO-B Inhibition: A Critical Differentiator from Potent, Pan-MAO Quinoxaline Inhibitors
N,N-Dimethylquinoxalin-2-amine exhibits markedly weak affinity for monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism, with a Ki of 1.60 × 10⁶ nM (1.6 mM) [1]. This is in stark contrast to the potent, nanomolar-range MAO-B inhibition observed for other structurally related quinoxaline derivatives, such as the triazole-quinoxaline hybrids 11 and 14 (IC50 values of 0.488 nM and 209.6 nM, respectively) [2]. This 3,000,000-fold difference in potency (when comparing Ki to the most potent IC50) defines N,N-dimethylquinoxalin-2-amine as an extremely weak MAO-B ligand, a property that can be strategically advantageous for use as a negative control or for applications requiring selective avoidance of MAO-B engagement.
| Evidence Dimension | MAO-B Inhibition Affinity |
|---|---|
| Target Compound Data | Ki = 1.60 × 10⁶ nM (1.6 mM) |
| Comparator Or Baseline | Compound 11 (triazole-quinoxaline hybrid): IC50 = 0.488 nM; Compound 14 (triazole-quinoxaline hybrid): IC50 = 209.6 nM |
| Quantified Difference | Target compound's Ki is >3,000,000-fold higher (weaker) than the IC50 of the most potent comparator. |
| Conditions | Target: Bovine liver MAO-B, competitive inhibition assay, 25°C, pH 7.4 [1]. Comparators: In vitro enzymatic assay for recombinant MAO-B [2]. |
Why This Matters
For studies where potent MAO-B inhibition is a confounding variable, N,N-dimethylquinoxalin-2-amine provides a validated, low-affinity chemical control, whereas potent analogs like compound 11 would be entirely unsuitable.
- [1] BindingDB. (2025). 'BDBM50367745 (CHEMBL1907958) Ki Data for Bovine Liver Monoamine Oxidase B.' View Source
- [2] Ayoup, M.S. et al. (2024). 'Challenging the anticolorectal cancer capacity of quinoxaline-based scaffold via triazole ligation unveiled new efficient dual VEGFR-2/MAO-B inhibitors.' Bioorganic Chemistry, 143, 107102. View Source
